2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one
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Overview
Description
2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are integral to many biologically active compounds, including nucleic acids. This compound is characterized by a benzyloxy group at the 2-position and a methyl group at the 5-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-bromopyrimidine.
Benzyloxy Substitution: The 2-chloro-5-bromopyrimidine reacts with benzyl alcohol in the presence of cesium carbonate (Cs2CO3) in a solvent mixture of acetonitrile (CH3CN) and dimethylformamide (DMF) to form 2-benzyloxy-5-bromopyrimidine.
Methylation: The 2-benzyloxy-5-bromopyrimidine is then methylated using a suitable methylating agent under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction of the pyrimidine ring can yield 2-(benzyloxy)-5-methylpyrimidine-4-amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways that regulate cell growth, apoptosis, and other vital functions.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-5-bromopyrimidine: A precursor in the synthesis of 2-(Benzyloxy)-5-methylpyrimidin-4(1H)-one.
2-(Benzyloxy)-5-chloropyrimidine: Another derivative with similar structural features.
2-(Benzyloxy)-5-fluoropyrimidine: A fluorinated analog with potential differences in reactivity and biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxy and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-methyl-2-phenylmethoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-13-12(14-11(9)15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |
InChI Key |
JMQYEYDLVSAHHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(NC1=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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